5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole
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Overview
Description
3-[5-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-4-METHYL-1,3-THIAZOL-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-4-METHYL-1,3-THIAZOL-2-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiadiazole core, followed by the introduction of the isopropyl and methyl groups. The final step involves the etherification of the phenyl ring. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-4-METHYL-1,3-THIAZOL-2-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-[5-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-4-METHYL-1,3-THIAZOL-2-YL]PHENYL METHYL ETHER has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-4-METHYL-1,3-THIAZOL-2-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazole Derivatives: Compounds with similar core structures but different substituents.
Thiazole Derivatives: Compounds with a thiazole ring and various functional groups.
Uniqueness
What sets 3-[5-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-4-METHYL-1,3-THIAZOL-2-YL]PHENYL METHYL ETHER apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17N5OS2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17N5OS2/c1-9(2)14-19-20-17-22(14)21-16(25-17)13-10(3)18-15(24-13)11-6-5-7-12(8-11)23-4/h5-9H,1-4H3 |
InChI Key |
RFGJMDPXMLERIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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